molecular formula C14H14O3 B3055071 Ethyl 6-methoxy-2-naphthoate CAS No. 6297-10-5

Ethyl 6-methoxy-2-naphthoate

Cat. No.: B3055071
CAS No.: 6297-10-5
M. Wt: 230.26 g/mol
InChI Key: VSRGZETWBNHFSB-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-naphthoate is an organic compound with the molecular formula C14H14O3. It is also known by its IUPAC name, 2-Naphthalenecarboxylic acid, 6-methoxy-, ethyl ester. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and a methoxy group attached to the naphthalene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methoxy-2-naphthoate can be synthesized through the esterification of 6-methoxy-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methoxy-2-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2-naphthoate involves its interaction with specific molecular targets. In the context of its use as an impurity standard for nabumetone, it is known to inhibit the production of prostaglandins, which are chemicals that contribute to inflammation, pain, and fever. This inhibition occurs through the blockade of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins .

Comparison with Similar Compounds

Ethyl 6-methoxy-2-naphthoate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the methoxy and ethyl ester groups, which influence its chemical behavior and applications .

Properties

IUPAC Name

ethyl 6-methoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-3-17-14(15)12-5-4-11-9-13(16-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRGZETWBNHFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280595
Record name ethyl 6-methoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-10-5
Record name NSC17540
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-methoxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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